molecular formula C10H14FN3O4 B12069242 N-Methyl-5-fluorodeoxycytidine CAS No. 2248-73-9

N-Methyl-5-fluorodeoxycytidine

Cat. No.: B12069242
CAS No.: 2248-73-9
M. Wt: 259.23 g/mol
InChI Key: SPWIGPQVICYSOT-XLPZGREQSA-N
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Description

2’-Deoxy-5-fluoro-N-methylcytidine is a synthetic nucleoside analog. It is structurally similar to cytidine, a component of DNA, but with modifications that enhance its biological activity. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxy-5-fluoro-N-methylcytidine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cytidine derivative, followed by methylation and deoxygenation steps. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2’-deoxy-5-fluoro-N-methylcytidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Advanced purification techniques, such as chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-fluoro-N-methylcytidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: It can be hydrolyzed to yield its constituent bases and sugars.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various fluorinated and methylated cytidine derivatives, which can have different biological activities and applications.

Scientific Research Applications

2’-Deoxy-5-fluoro-N-methylcytidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its effects on DNA synthesis and repair mechanisms.

    Medicine: It is being investigated as a potential anticancer agent due to its ability to inhibit DNA methylation and induce apoptosis in cancer cells.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

2’-Deoxy-5-fluoro-N-methylcytidine exerts its effects by incorporating into DNA during replication. This incorporation disrupts normal DNA synthesis and function, leading to cell cycle arrest and apoptosis. The compound targets DNA methyltransferases, enzymes involved in DNA methylation, thereby inhibiting their activity and altering gene expression patterns.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-5-fluorocytidine: Another fluorinated cytidine analog with similar anticancer properties.

    5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.

    Decitabine: A cytidine analog that inhibits DNA methylation and is used in cancer therapy.

Uniqueness

2’-Deoxy-5-fluoro-N-methylcytidine is unique due to its specific modifications, which enhance its stability and biological activity compared to other nucleoside analogs. Its ability to inhibit DNA methylation and induce apoptosis makes it a promising candidate for further research and development in cancer therapy.

Properties

CAS No.

2248-73-9

Molecular Formula

C10H14FN3O4

Molecular Weight

259.23 g/mol

IUPAC Name

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one

InChI

InChI=1S/C10H14FN3O4/c1-12-9-5(11)3-14(10(17)13-9)8-2-6(16)7(4-15)18-8/h3,6-8,15-16H,2,4H2,1H3,(H,12,13,17)/t6-,7+,8+/m0/s1

InChI Key

SPWIGPQVICYSOT-XLPZGREQSA-N

Isomeric SMILES

CNC1=NC(=O)N(C=C1F)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CNC1=NC(=O)N(C=C1F)C2CC(C(O2)CO)O

Origin of Product

United States

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